

# Sar-[D-Phe8]-des-Arg9-Bradykinin molecular weight and formula

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Compound of Interest

Compound Name:

Bradykinin, sar-(D-phe(8))desarg(9)

Cat. No.:

B161472

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## In-Depth Technical Guide: Sar-[D-Phe8]-des-Arg9-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sar-[D-Phe8]-des-Arg9-Bradykinin, a synthetic peptide analog of the naturally occurring bradykinin. This document details its molecular characteristics, biological activity, and the primary signaling pathway through which it exerts its effects.

## **Core Molecular and Physical Properties**

Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective agonist for the bradykinin B1 receptor.[1][2][3][4] Its structure has been modified from the endogenous peptide to confer resistance to degradation by various enzymes, including aminopeptidase, kininase I, and kininase II (ACE), thereby prolonging its biological activity.[1][2][3]



Property	Value	Reference
Molecular Weight	975.11 g/mol	[1][2][5]
975.10 g/mol	[6][7]	
Molecular Formula	C47H66N12O11	[1][2][3][5][6][8]
Amino Acid Sequence	Sar-Arg-Pro-Pro-Gly-Phe-Ser- D-Phe	[1]
CAS Number	126959-88-4	[1][2][3][5]
Purity	99.96%	[6][7]
Solubility	Soluble to 2 mg/ml in water	[1][8]
Storage	Desiccate at -20°C	[1][3][5][8]

## **Biological Activity and Mechanism of Action**

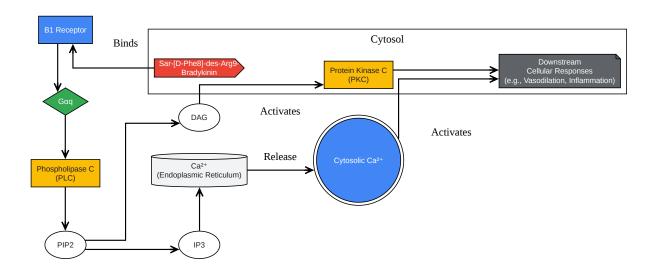
Sar-[D-Phe8]-des-Arg9-Bradykinin is a selective agonist of the bradykinin B1 receptor, with an EC50 of 9.02 nM in rabbit aorta.[1][2][3] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury, often induced by cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ).[6][9]

Activation of the B1 receptor by Sar-[D-Phe8]-des-Arg9-Bradykinin initiates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and pain. These effects are primarily mediated through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The peptide has demonstrated hypotensive and angiogenic activity in vivo.[1][2][3]

## **B1** Receptor Signaling Pathway

The binding of Sar-[D-Phe8]-des-Arg9-Bradykinin to the B1 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein G $\alpha$ q. This initiates a downstream signaling cascade as depicted in the diagram below.





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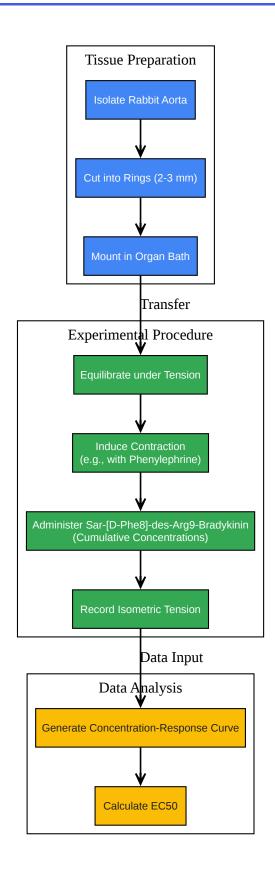
Caption: B1 Receptor Signaling Pathway Activation.

## **Experimental Protocols**

While specific, detailed experimental protocols for the synthesis and characterization of Sar-[D-Phe8]-des-Arg9-Bradykinin are proprietary and vary between manufacturers, a general workflow for studying its biological activity can be outlined. The following represents a generalized protocol for assessing the effect of Sar-[D-Phe8]-des-Arg9-Bradykinin on vascular smooth muscle contraction, a key functional assay.

Experimental Workflow: In Vitro Vascular Reactivity Assay





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Caption: Workflow for Vascular Reactivity Assay.



#### Methodology:

- Tissue Preparation: A rabbit aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is then cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
- Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
- Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine.
- Drug Administration: Once a stable contraction is achieved, cumulative concentrations of Sar-[D-Phe8]-des-Arg9-Bradykinin are added to the organ bath.
- Data Recording and Analysis: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system. The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is then plotted to determine the EC50 value.

This technical guide provides foundational information for researchers and professionals working with Sar-[D-Phe8]-des-Arg9-Bradykinin. For further details on specific applications and handling, consulting the manufacturer's documentation is recommended.

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